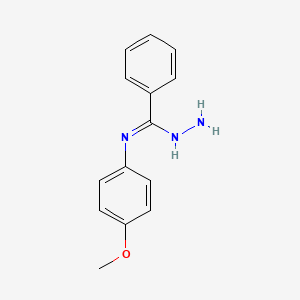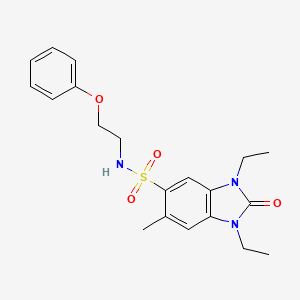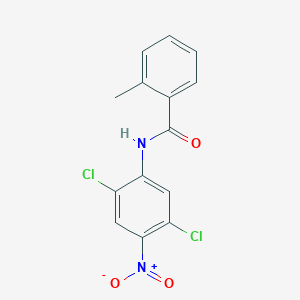![molecular formula C14H20BrNO2 B5013687 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol acts as a selective β3-adrenergic receptor agonist, binding to and activating the β3-adrenergic receptor. This leads to the activation of the cAMP-PKA signaling pathway, which promotes lipolysis and thermogenesis in adipose tissue. This compound also activates the AMPK signaling pathway, which enhances glucose uptake and metabolism in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases energy expenditure and promotes fat metabolism, leading to weight loss and improved metabolic health. This compound also improves glucose tolerance and insulin sensitivity, reducing the risk of diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
実験室実験の利点と制限
One advantage of using 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is that it is a selective β3-adrenergic receptor agonist, meaning it specifically targets the β3-adrenergic receptor without affecting other receptors. This allows for more precise and accurate experiments. However, one limitation of using this compound is that it has a short half-life, meaning it is quickly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of this compound in the body during experiments.
将来の方向性
There are several future directions for the study of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of research is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another area of research is the investigation of the cardioprotective effects of this compound and its potential use in the treatment of cardiovascular diseases. Additionally, the mechanisms underlying the effects of this compound on energy metabolism and glucose homeostasis need to be further elucidated.
合成法
The synthesis of 4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of 4-bromo-2-methoxyphenol with 3-methyl-1-piperidinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and hydrolysis, to yield the final product.
科学的研究の応用
4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and promote fat metabolism, making it a promising candidate for anti-obesity drugs. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential use in treating diabetes. Furthermore, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
特性
IUPAC Name |
4-bromo-2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)7-13(18-2)14(11)17/h6-7,10,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRMUBHDRADAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)



![N-(3,4-dimethylphenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5013645.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)

![2-{2-[(5-bromo-2-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B5013693.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)